molecular formula C6H9IN4 B1303879 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine CAS No. 454473-80-4

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine

Cat. No.: B1303879
CAS No.: 454473-80-4
M. Wt: 264.07 g/mol
InChI Key: VKMKHUMQFXRXOA-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Modern Chemical Research

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological science. numberanalytics.comnih.gov Its derivatives are ubiquitous in nature and synthetic chemistry, demonstrating a vast range of applications. The fundamental significance of the pyrimidine core is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. nih.govignited.in This inherent biological relevance is a primary reason why pyrimidine derivatives are a major focus of medicinal chemistry research. nih.gov

The pyrimidine scaffold is a privileged structure in drug discovery, with numerous FDA-approved drugs incorporating this motif. nih.gov Compounds containing the pyrimidine nucleus exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular effects. ignited.innih.gov This broad utility stems from the pyrimidine ring's ability to engage in various interactions with biological targets, such as enzymes and receptors. nih.gov Furthermore, the pyrimidine structure is synthetically versatile, allowing for functionalization at multiple positions, which enables the fine-tuning of its physicochemical and biological properties. numberanalytics.comnih.gov This adaptability makes it an invaluable template for the design and synthesis of novel therapeutic agents. nih.gov

Contextualizing Hydrazinopyrimidine Derivatives in Synthetic Chemistry

Hydrazine (B178648) derivatives are a critically important class of reagents in organic synthesis, valued for their nucleophilicity and their role as precursors to a variety of other functional groups and heterocyclic systems. nbinno.comnih.gov When a hydrazine moiety is attached to a pyrimidine ring, the resulting hydrazinopyrimidine serves as a potent and versatile synthetic intermediate.

Hydrazinopyrimidines are typically synthesized by the nucleophilic displacement of a suitable leaving group, such as a halogen or a thiol, from the pyrimidine core using hydrazine hydrate (B1144303). nih.gov The resulting hydrazine group is a powerful nucleophile that can readily participate in condensation reactions with aldehydes and ketones to form hydrazones. nih.govnih.gov This reactivity is frequently exploited in the construction of more complex molecular architectures and in the synthesis of hybrid molecules bearing multiple pharmacophores. nih.gov Moreover, the hydrazine moiety is a key building block for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are themselves an important class of bioactive compounds. researchgate.net The ability of hydrazinopyrimidines to act as a synthetic linchpin, connecting the pyrimidine core to other molecular fragments, underscores their strategic importance in synthetic chemistry. nbinno.com

The Strategic Role of Iodinated Pyrimidines as Advanced Synthetic Intermediates and Scaffolds

Halogenated pyrimidines, particularly iodinated derivatives, are highly valued as advanced intermediates in organic synthesis. mdpi.comsemanticscholar.org The introduction of an iodine atom onto the pyrimidine ring provides a reactive handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govmdpi.com

These coupling reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of diverse substituents (e.g., aryl, alkyl, alkynyl groups) onto the pyrimidine scaffold. nih.gov This capability is crucial for building molecular complexity and for creating libraries of compounds for drug discovery and materials science applications. Iodinated pyrimidines, especially those iodinated at the C5 position, are essential precursors for various functional group transformations and are widely utilized in the synthesis of bioactive materials and antiviral drugs. mdpi.comsemanticscholar.orgresearchgate.net The development of efficient and environmentally friendly methods for the iodination of pyrimidines remains an active area of research, highlighting the compound's importance to the field. mdpi.comsemanticscholar.org

Specific Research Significance of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine

The compound this compound represents a highly strategic and multifunctional synthetic building block. While specific research focusing exclusively on this molecule is not extensively documented in mainstream literature, its potential significance can be inferred from the distinct reactivity of its constituent functional groups.

This molecule is a trifunctional scaffold, featuring:

A nucleophilic hydrazine group at the C4 position.

A versatile iodine atom at the C5 position, prime for cross-coupling reactions.

A stable, substituted pyrimidine core with methyl groups at C2 and C6.

The synthetic pathway to this compound would logically proceed via the reaction of 4-chloro-5-iodo-2,6-dimethylpyrimidine (B1597617) with hydrazine hydrate, a standard method for introducing a hydrazino group onto a pyrimidine ring. The chloro precursor itself can be synthesized from 5-iodo-2,6-dimethylpyrimidin-4-ol. chemicalbook.com

The key advantage of this structure is the potential for orthogonal derivatization. The hydrazine group can be selectively reacted with carbonyl compounds to form hydrazones or used in cyclization reactions under one set of conditions, leaving the iodo group untouched. Subsequently, the iodo group can be employed in a metal-catalyzed cross-coupling reaction under a different set of conditions to introduce another substituent. This allows for the controlled, stepwise construction of highly complex and diversely substituted pyrimidine derivatives, making it an exceptionally valuable tool for medicinal chemists in the rational design of novel compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₉IN₄
Molecular Weight264.07 g/mol
AppearancePredicted: Solid
Key Functional GroupsPyrimidine, Hydrazine, Iodo, Methyl

Overview of Existing Research on Pyrimidine Compounds Incorporating Hydrazine and Iodine Functionalities

While research on the specific title compound is limited, the broader class of pyrimidines bearing both hydrazine (or its derivatives like hydrazones) and halogen functionalities has been explored for its synthetic utility. The presence of both a nucleophilic center (hydrazine) and an electrophilic center susceptible to coupling reactions (the carbon-iodine bond) on the same scaffold enables diverse and powerful synthetic strategies.

For instance, research has shown the synthesis of 2-hydrazinyl-pyrimidine derivatives which are then condensed with aldehydes or ketones to form hydrazones. nih.gov In parallel, studies on iodinated pyrimidines demonstrate their successful use in Suzuki-Miyaura coupling to append various aryl groups. nih.govmdpi.com The logical convergence of these two research streams is the use of an iodo-substituted hydrazinopyrimidine as a platform for dual functionalization. A synthetic chemist could first perform a condensation reaction on the hydrazine moiety and then, in a subsequent step, execute a cross-coupling reaction at the iodo-position. This sequential modification strategy is a powerful method for generating molecular diversity from a single, advanced intermediate, providing rapid access to novel chemical entities with potential biological activity.

Table of Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-iodo-2,6-dimethylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMKHUMQFXRXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266217
Record name 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454473-80-4
Record name 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454473-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Pathways to 4 Hydrazino 5 Iodo 2,6 Dimethylpyrimidine

Retrosynthetic Analysis of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine

A retrosynthetic analysis of the target molecule, this compound, suggests logical disconnections to identify plausible starting materials and key intermediates. The primary disconnections are at the C4-N bond of the hydrazine (B178648) group and the C5-I bond.

Disconnection of the C4-Hydrazine Bond: A functional group interconversion (FGI) approach points to a precursor with a suitable leaving group at the C4 position, most commonly a halogen like chlorine. This leads to the key intermediate, 4-chloro-5-iodo-2,6-dimethylpyrimidine (B1597617) . The introduction of the hydrazine moiety can then be accomplished via a nucleophilic aromatic substitution (SNAr) reaction with hydrazine.

Disconnection of the C5-Iodine Bond: The iodine atom at the C5 position can be installed through an electrophilic aromatic substitution reaction. This suggests a precursor such as 4-chloro-2,6-dimethylpyrimidine (B189592) . The C5 position of the pyrimidine (B1678525) ring, activated by the two methyl groups, is susceptible to electrophilic attack by an iodinating agent.

Disconnection of the Pyrimidine Ring: The 4-chloro-2,6-dimethylpyrimidine intermediate can be traced back to a more fundamental precursor, 4-hydroxy-2,6-dimethylpyrimidine (which exists in tautomeric equilibrium with its keto form). The chloro group is typically introduced by treating the hydroxy derivative with a chlorinating agent like phosphorus oxychloride (POCl₃).

Final Disconnection: The 4-hydroxy-2,6-dimethylpyrimidine scaffold itself can be disconnected into simple, acyclic starting materials. A standard and efficient synthesis involves the condensation of acetylacetone (B45752) (2,4-pentanedione) with urea (B33335) .

This analysis outlines a linear synthetic strategy beginning with the construction of the pyrimidine ring, followed by sequential functionalization at the C4 and C5 positions.

Synthesis of Key Pyrimidine Precursors and Intermediates

The successful synthesis of the target compound relies on the efficient preparation of several key precursors and intermediates.

The foundational 2,6-dimethylpyrimidine core can be synthesized through several well-established condensation reactions. A common and cost-effective method involves the reaction of a β-dicarbonyl compound with a urea or guanidine (B92328) derivative.

One prevalent method is the synthesis of 2-hydroxy-4,6-dimethylpyrimidine (which is tautomeric with 4,6-dimethylpyrimidin-2-one) from urea and acetylacetone. google.comgoogle.com This reaction is typically catalyzed by a strong acid.

Reactant 1Reactant 2CatalystProductNotes
UreaAcetylacetone (2,4-pentanedione)Sulfuric Acid google.com2-Hydroxy-4,6-dimethylpyrimidine sulfate (B86663)Reaction is heated to 40-50°C. The product is isolated as a sulfate salt and then neutralized.
UreaAcetylacetone (2,4-pentanedione)Hydrogen Chloride (in alcohol) google.com2-Hydroxy-4,6-dimethylpyrimidine hydrochlorideThe reaction is carried out in a lower alcohol solvent like methanol (B129727) or isopropanol.

Alternatively, other functionalized scaffolds can be prepared. For instance, 2-amino-4,6-dimethylpyrimidine (B23340) can be synthesized from guanidine hydrochloride and acetylacetone, typically in the presence of a base like sodium carbonate. chemicalbook.comsemanticscholar.org 4,6-Dimethylpyrimidine-2-thiol is accessible through the reaction of thiourea (B124793) with acetylacetone. researchgate.net For the pathway outlined in the retrosynthesis, 2-hydroxy-4,6-dimethylpyrimidine is the most direct precursor.

The introduction of an iodine atom at the C5 position of the pyrimidine ring is a crucial step. This is achieved via an electrophilic substitution reaction. The C5 position is electronically activated by the flanking nitrogen atoms and the electron-donating methyl groups at C2 and C6, making it the preferred site for such reactions.

While traditional iodination methods often employ harsh acidic conditions, modern, environmentally friendly approaches have been developed. A notable method involves the use of molecular iodine in combination with a nitrate (B79036) salt under solvent-free conditions. nih.gov

Substrate TypeReagentsConditionsProductYield (%)
Pyrimidine derivatives (e.g., Uracil)Iodine (I₂), Silver Nitrate (AgNO₃)Mechanical grinding, solvent-free, room temperatureC5-Iodo pyrimidine derivative70-98 nih.govresearchgate.net

This mechanochemical method is advantageous due to its short reaction times, high yields, and simple setup. nih.gov The principle can be applied to intermediates like 4-chloro-2,6-dimethylpyrimidine. The reaction proceeds by generating an electrophilic iodine species that attacks the electron-rich C5 position.

The final key functionalization is the introduction of the hydrazine group at the C4 position. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. A halogen atom, such as chlorine, at the C4 position serves as an excellent leaving group, readily displaced by a potent nucleophile like hydrazine.

The reaction of a 4-chloropyrimidine (B154816) derivative with hydrazine hydrate (B1144303) is a standard and effective method. nih.gov The reaction conditions can be modulated, but it often involves heating the reactants in a suitable solvent like ethanol (B145695).

SubstrateNucleophileConditionsProduct
4-Chloro-5-iodo-2,6-dimethylpyrimidineHydrazine hydrateReflux in ethanolThis compound
4-ChloropyrimidinesHydrazine monohydrateReflux in ethanol for 2 hours4-Hydrazinopyrimidines nih.gov

It is important to note that the reactivity of pyrimidines with hydrazine can vary. Under certain harsh conditions, hydrazine can act to open the pyrimidine ring. scispace.com However, for substrates activated with a good leaving group at the C4 or C6 position, direct substitution is the predominant pathway. The presence of an electron-donating group can deactivate other positions towards substitution, allowing for regioselective reactions. nih.gov

Convergent and Linear Synthetic Approaches to this compound

Based on the preparation of the key intermediates, a linear, stepwise synthetic approach is the most logical and commonly employed strategy for constructing this compound.

A plausible and efficient linear synthesis involves the following sequence of reactions:

Ring Formation: Synthesis of 4-hydroxy-2,6-dimethylpyrimidine via the acid-catalyzed condensation of acetylacetone and urea.

Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step yields the key intermediate, 4-chloro-2,6-dimethylpyrimidine .

Iodination: Electrophilic iodination at the C5 position of 4-chloro-2,6-dimethylpyrimidine. Using a reagent system such as molecular iodine (I₂) and silver nitrate (AgNO₃) under solvent-free conditions provides an efficient route to 4-chloro-5-iodo-2,6-dimethylpyrimidine .

Hydrazinolysis: Nucleophilic substitution of the C4-chloro group with hydrazine. Reacting 4-chloro-5-iodo-2,6-dimethylpyrimidine with hydrazine hydrate, typically in a solvent like ethanol under reflux, yields the final target compound, This compound .

The order of the iodination and hydrazinolysis steps is critical. Performing the iodination on the 4-chloro intermediate is generally preferred over iodinating the 4-hydrazino intermediate. The strongly activating and potentially oxidizable nature of the hydrazine group could lead to undesired side reactions or a lack of selectivity during the electrophilic iodination step. Therefore, securing the C5-iodo and C4-chloro functionalities before introducing the sensitive hydrazine moiety represents a more robust and reliable synthetic pathway.

Sequential Introduction of Hydrazine and Iodine Substituents

A common and logical pathway to synthesize this compound involves the stepwise functionalization of a pre-formed 2,6-dimethylpyrimidine core. This approach allows for controlled introduction of the hydrazine and iodo groups, typically starting from a more readily available precursor like 4-chloro-2,6-dimethylpyrimidine.

The synthesis can proceed via two primary sequential routes:

Hydrazination followed by Iodination: This is often the preferred route. The initial step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C4 position of 4-chloro-2,6-dimethylpyrimidine is displaced by hydrazine. This reaction is typically carried out by refluxing the chloropyrimidine with hydrazine hydrate in a suitable solvent like ethanol. mdpi.com The resulting intermediate, 4-hydrazino-2,6-dimethylpyrimidine (B89329), possesses an electron-donating hydrazine group, which activates the pyrimidine ring towards electrophilic substitution. The C5 position is electronically enriched and sterically accessible, making it the prime site for iodination. Subsequent treatment with an electrophilic iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of a mild base or oxidizing agent, regioselectively installs the iodine atom at the C5 position to yield the final product.

Iodination followed by Hydrazination: This alternative pathway begins with the iodination of a suitable 2,6-dimethylpyrimidine precursor, such as 4-amino-2,6-dimethylpyrimidine (B18327) or 2,6-dimethylpyrimidin-4-one, to form a 5-iodo intermediate. The subsequent introduction of the hydrazine group at the C4 position would then be required. This often involves converting the C4 substituent (e.g., an amino or hydroxyl group) into a better leaving group, such as a chloro group via diazotization or other halogenation reactions, followed by nucleophilic substitution with hydrazine. This route can be more complex due to the potential for side reactions and the deactivating effect of the iodine atom on the ring, which can make the subsequent nucleophilic substitution more challenging.

One-Pot and Multi-Component Reaction Designs for Pyrimidine Derivatives

To enhance synthetic efficiency, one-pot and multi-component reactions (MCRs) have emerged as powerful strategies in heterocyclic chemistry. bohrium.com These reactions combine multiple operational steps into a single procedure without isolating intermediates, thereby saving time, reagents, and reducing waste. nih.govmdpi.com

For a molecule like this compound, a hypothetical multi-component strategy could involve the condensation of an amidine (or guanidine) with a 1,3-dicarbonyl compound and a third component that introduces the desired functionalities or their precursors. organic-chemistry.org For instance, an iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and up to three different alcohols. acs.orgfigshare.com While not producing the target molecule directly, this demonstrates a sustainable approach where simple building blocks are assembled with high regioselectivity. bohrium.comacs.org

A one-pot synthesis could be designed where a suitable precursor, like 4-chloro-2,6-dimethylpyrimidine, undergoes sequential hydrazination and iodination in the same reaction vessel. This would involve the initial reaction with hydrazine, followed by the direct addition of an iodinating reagent to the reaction mixture after the first step is complete, circumventing the need for intermediate purification. Such procedures are advantageous for creating libraries of related compounds efficiently. researchgate.net

Advanced Synthetic Techniques in Pyrimidine Synthesis

Modern synthetic chemistry increasingly relies on advanced technologies to accelerate reactions, improve yields, and adhere to the principles of green chemistry.

Green Chemistry Methodologies for Iodination of Pyrimidine Derivatives (e.g., Solvent-Free Mechanical Grinding)

Conventional iodination methods often employ harsh or toxic reagents under acidic conditions. mdpi.comsemanticscholar.org Green chemistry alternatives aim to mitigate these issues. A particularly effective and eco-friendly approach for the C5-iodination of pyrimidines is solvent-free mechanical grinding. mdpi.comnih.govresearchgate.net This mechanochemical method involves grinding solid pyrimidine substrates with solid iodine and an activating agent like silver nitrate (AgNO₃) at room temperature. mdpi.comsemanticscholar.orgnih.gov

The advantages of this technique are numerous:

Environmentally Friendly: It eliminates the need for potentially toxic solvents. mdpi.com

Short Reaction Times: The reactions are often complete within 20–30 minutes. mdpi.comsemanticscholar.org

High Yields: Reported yields are frequently in the range of 70–98%. mdpi.comsemanticscholar.org

Simple Procedure: The experimental setup is straightforward and does not require complex equipment. mdpi.com

This solid-state reaction provides a convenient and highly effective method for the regioselective iodination of various pyrimidine derivatives at the C5 position. mdpi.comsemanticscholar.org

Pyrimidine SubstrateActivating SaltTime (min)Yield (%)Reference
UracilAgNO₃2098 semanticscholar.org
CytosineAgNO₃2095 semanticscholar.org
UridineAgNO₃3091 semanticscholar.org
CytidineAgNO₃3085 semanticscholar.org

This interactive table summarizes the efficiency of the solvent-free grinding method for iodinating various pyrimidine derivatives.

Catalytic Systems for Pyrimidine Ring Functionalization

Catalysis plays a pivotal role in the functionalization of heterocyclic rings, offering pathways with high selectivity and efficiency. Various transition metal catalysts are employed for C-C and C-N bond formations on the pyrimidine nucleus. mdpi.com

Palladium (Pd) Catalysis: Palladium catalysts are widely used for C-H activation and cross-coupling reactions. For example, Pd-catalyzed C–H iodination of 4-arylpyrimidines using N-iodosuccinimide (NIS) has been demonstrated, showcasing a method for direct functionalization without pre-activating the ring. acs.org

Iridium (Ir) and Ruthenium (Ru) Catalysis: Pincer-type complexes of iridium and ruthenium have been utilized in multicomponent syntheses of pyrimidines. acs.orgmdpi.com These catalysts facilitate dehydrogenative coupling reactions, allowing for the construction of the pyrimidine ring from simple alcohols and amidines. organic-chemistry.orgmdpi.com

Copper (Cu) Catalysis: Copper-catalyzed cycloaddition reactions are a powerful tool for building pyrimidine rings, particularly from alkynes and nitrogen-containing molecules like amidines. mdpi.com Copper catalysts have also been used in tandem reactions to synthesize complex sulfonamide pyrimidine derivatives. mdpi.com

Nickel (Ni) Catalysis: Nickel complexes have been reported to catalyze the synthesis of pyrimidines through the dehydrogenative coupling of alcohols and amidines, offering an alternative to more expensive noble metal catalysts. mdpi.com

These catalytic systems enable a broad scope of transformations, allowing for the introduction of diverse functional groups onto the pyrimidine scaffold with high precision. mdpi.comnih.gov

Microwave-Assisted and Flow Chemistry Approaches for Enhanced Synthesis

Microwave-Assisted Synthesis: The use of microwave irradiation has become a staple in modern organic synthesis for its ability to dramatically reduce reaction times compared to conventional heating. tandfonline.comeurekaselect.com Microwave heating is particularly effective for synthesizing pyrimidine derivatives, including through multi-component reactions like the Biginelli reaction. tandfonline.comresearchgate.netfoliamedica.bg The rapid and intense heating of polar substances under microwave irradiation can lead to higher yields, better selectivity, and simpler work-up procedures. tandfonline.comacs.org This technique is well-suited for the rapid synthesis of compound libraries for screening purposes. nanobioletters.com

Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch chemistry, including enhanced safety, superior heat and mass transfer, high reproducibility, and ease of scalability. researchgate.net In a flow chemistry setup, reagents are continuously pumped through a reactor where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time. Flow systems have been successfully applied to the synthesis of pyrimidinone derivatives and can be adapted for the multi-step synthesis of complex targets like this compound, potentially integrating reaction and purification steps into a continuous process. researchgate.netacs.org

Purification and Isolation Protocols for this compound and its Precursors

The final stage of any synthesis is the purification and isolation of the target compound to a desired degree of purity. For this compound and its precursors, standard laboratory techniques are employed.

Recrystallization: This is a common method for purifying solid products. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Ethanol is a frequently used solvent for recrystallizing pyrimidine derivatives. tandfonline.com A mixture of dichloromethane (B109758) and petroleum ether has also been used. nih.gov

Column Chromatography: Silica (B1680970) gel column chromatography is a versatile technique for separating compounds based on their polarity. acs.org A solution of the crude product is passed through a column packed with silica gel, and an eluent (a single solvent or a mixture) is used to move the components down the column at different rates. This method is effective for separating the desired product from unreacted starting materials and byproducts.

Distillation/Co-distillation: For volatile precursors or products, distillation can be an effective purification method. A specialized technique involves co-distillation with a high-boiling, inert solvent like kerosene. The target compound distills along with the solvent and then solidifies in the receiver, separating it from non-volatile impurities. orgsyn.org

Washing: After filtration, the isolated solid is typically washed with a cold solvent (such as petroleum ether or ethanol) in which the product is insoluble to remove residual impurities. orgsyn.org

Once isolated, the structure and purity of the compound are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. mdpi.comtandfonline.com

Chemical Reactivity and Transformation Mechanisms of 4 Hydrazino 5 Iodo 2,6 Dimethylpyrimidine

Reactivity Profile of the Hydrazine (B178648) Moiety at C4

The hydrazine group attached to the electron-deficient pyrimidine (B1678525) ring exhibits pronounced nucleophilicity, making it a key site for chemical modifications. Its reactivity is central to the synthesis of a wide array of fused heterocyclic compounds.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones) for Hydrazone Formation

The reaction of hydrazinopyrimidines with aldehydes and ketones represents a fundamental transformation, leading to the formation of hydrazones. This condensation reaction is a critical step in the synthesis of various fused heterocyclic systems. For instance, the condensation of 6-hydrazinyluracil with different aromatic aldehydes is a key step in the production of pyrimido[5,4-e] nih.govnih.govsemanticscholar.orgtriazines. nih.govnih.gov Similarly, monosubstituted hydrazines can be condensed with aromatic aldehydes in ethanol (B145695) or tetrahydrofuran (B95107) to form hydrazones, which are then used to construct pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones. nih.gov While specific studies on 4-hydrazino-5-iodo-2,6-dimethylpyrimidine are not extensively detailed, the general reactivity pattern of hydrazinopyrimidines suggests a similar course. The reaction of 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones has been studied, leading to the formation of 5-hydroxy-5-trifluoromethylpyrazolines, indicating the initial condensation of the hydrazine with a carbonyl group. researchgate.net

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the corresponding hydrazone.

Table 1: Examples of Hydrazone Formation from Hydrazinopyrimidine Derivatives

Hydrazinopyrimidine DerivativeCarbonyl CompoundProductReference
6-HydrazinyluracilAromatic Aldehydes6-(2-Arylmethylene)hydrazinyluracil nih.govnih.gov
Monosubstituted hydrazinesAromatic AldehydesHydrazones nih.gov
2-Hydrazino-4,6-dimethylpyrimidineTrifluoromethyl-β-diketonesIntermediate Hydrazone researchgate.net

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazone derivatives obtained from the condensation reactions, as well as the parent hydrazine compound itself, are valuable precursors for the synthesis of various fused heterocyclic systems through intramolecular cyclization.

Hydrazinopyrimidines are widely used in the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine (B94841) analogues with significant biological activities. semanticscholar.org The synthesis often involves the reaction of a hydrazinopyrimidine with a suitable three-carbon precursor, leading to the formation of the pyrazole (B372694) ring fused to the pyrimidine core. For example, new pyrazolo[3,4-d]pyrimidine derivatives have been synthesized from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which itself can be prepared from a hydrazine precursor. semanticscholar.org Another route involves the reaction of a pyrazolo[3,4-d] nih.govnih.govoxazine derivative with hydrazine hydrate (B1144303) to yield a pyrazolopyrimidine. semanticscholar.org Furthermore, the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with bis(methylthio)methylene]malononitrile affords a pyrazole derivative which can be further cyclized to pyrazolo[3,4-d]pyrimidines. nih.gov Heating hydrazones of 1,3-dimethyl-6-hydrazinouraciles in trifluoroacetic acid can also lead to the formation of 5,7-dimethylpyrazolopyrimidine-4,6-diones. chimicatechnoacta.ru

The hydrazine moiety is a key functional group for the synthesis of fused triazolo- and tetrazolopyrimidine systems. For instance, 1,2,4-triazolo[4,3-a]pyrimidin-7-ones have been synthesized from hydrazinopyrimidine precursors. nih.gov The synthesis of nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives containing a hydrazine fragment has also been reported. nih.gov

The formation of tetrazolo[1,5-c]pyrimidines can be achieved from 4-chloropyrimidine (B154816) derivatives, which can be synthesized from the corresponding hydroxypyrimidines. The subsequent reaction with an azide (B81097) source would lead to the fused tetrazole ring. An efficient method for the preparation of 6-methyltetrazolo-[1,5-c]pyrimidin-5(6H)ones has been described using 4-chloro-1,2-dihydro-1-methyl-2-oxopyrimidines as precursors. nih.gov The reactivity of tetrazolo[1,5-a]pyrimidines has been explored in click chemistry and hydrogenation reactions, highlighting the versatility of these fused systems. beilstein-archives.org A one-pot, three-component reaction has been developed for the synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles. nih.gov

Hydrazinopyrimidines are also valuable starting materials for the synthesis of pyrimido nih.govnih.govsemanticscholar.orgtriazine systems. For example, pyrimidino[2,1-c] nih.govnih.govsemanticscholar.orgtriazin-8-ones have been synthesized from 2-hydrazinopyrimidine (B184050) derivatives. nih.gov The synthesis of pyrimido[2,1-f] nih.govnih.govsemanticscholar.orgtriazines has been achieved through a multi-step process involving the cyclization of aminomethyl derivatives of thieno[3,2-d]pyrimidines in the presence of hydrazine hydrate. nih.gov A three-component process for the synthesis of pyrimido[2,1-c] nih.govnih.govsemanticscholar.orgtriazine derivatives via Knoevenagel condensation has also been reported. researchgate.net

Nucleophilic Substitution Reactions Involving the Hydrazine Group

The hydrazine group in 4-hydrazinopyrimidines can act as a nucleophile, participating in substitution reactions. While specific examples for this compound are scarce in the literature, the general principles of nucleophilic substitution suggest that the hydrazine moiety can displace suitable leaving groups on other molecules. Conversely, the hydrazine group itself can be displaced under certain reaction conditions, although this is less common. The nucleophilic substitution of the nitro group in 4-alkyl-6-nitro-1,2,4-triazolo[5,1-c] nih.govnih.govsemanticscholar.orgtriazines with amines and hydrazones has been observed, proceeding through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net This indicates the potential for the hydrazine group to act as a nucleophile in similar systems.

Reactivity Profile of the Iodine Moiety at C5

The iodine substituent at the C5 position of the this compound ring is the primary center of reactivity for the transformations discussed in this article. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent leaving group in a variety of chemical reactions. This reactivity is harnessed in numerous synthetic strategies to build more complex molecular architectures based on the pyrimidine scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the C5-iodo group serves as an electrophilic partner in these reactions, readily undergoing oxidative addition to a low-valent transition metal catalyst, typically palladium. This initiates a catalytic cycle that culminates in the formation of a new bond at the C5 position.

While specific experimental data on the application of this compound in all major cross-coupling reactions is not extensively documented in publicly available literature, the reactivity of similar 5-iodopyrimidine (B189635) systems provides a strong basis for predicting its behavior.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. For this compound, this reaction would involve its coupling with an aryl or vinyl boronic acid or ester.

Hypothetical Reaction Scheme:

Based on analogous reactions with other 5-iodopyrimidines, typical conditions would involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) precatalyst like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand. A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step. The reaction is typically carried out in a solvent system like a mixture of toluene, ethanol, and water, or dioxane and water.

Table 1: Postulated Parameters for Suzuki-Miyaura Coupling of this compound

Reagent/ConditionTypical Range/Value
Palladium Catalyst1-10 mol%
Boronic Acid1.1-1.5 equivalents
Base2-3 equivalents
SolventToluene/Ethanol/H₂O, Dioxane/H₂O
Temperature80-110 °C

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is co-catalyzed by palladium and copper complexes. The reaction of this compound with a terminal alkyne would yield a 5-alkynylpyrimidine derivative.

Hypothetical Reaction Scheme:

Typical catalysts for this transformation include a palladium source like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] and a copper(I) salt, such as copper(I) iodide (CuI). An amine base, for instance, triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is used both as a base and often as the solvent.

Table 2: Postulated Parameters for Sonogashira Coupling of this compound

Reagent/ConditionTypical Range/Value
Palladium Catalyst1-5 mol%
Copper(I) Catalyst2-10 mol%
Terminal Alkyne1.1-1.5 equivalents
Base/SolventTriethylamine, Diisopropylamine
TemperatureRoom Temperature to 80 °C

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, would be expected to yield a 5-alkenylpyrimidine derivative.

The Stille coupling utilizes an organotin compound as the nucleophilic partner to couple with an organohalide. The reaction of this compound with an organostannane (e.g., vinyltributyltin or aryltributyltin) would also result in the formation of a new C-C bond at the C5 position.

Due to the lack of specific literature examples for these reactions with the title compound, detailed data tables are not provided. However, the general principles of these palladium-catalyzed reactions suggest that this compound would be a viable substrate.

Nucleophilic Aromatic Substitution (SNA r) at the Iodinated Position

While the C-I bond in aryl iodides is generally less reactive towards nucleophilic aromatic substitution (SNA r) compared to C-F or C-Cl bonds in highly electron-deficient systems, this pathway can be viable under certain conditions. The pyrimidine ring is inherently electron-deficient, which can facilitate nucleophilic attack. However, the presence of the electron-donating hydrazino and methyl groups at positions 4, 2, and 6 may somewhat deactivate the ring towards this type of reaction at the C5 position.

For an SNA r reaction to occur, a strong nucleophile and potentially harsh reaction conditions (high temperature, strong base) would likely be required. The mechanism would involve the attack of the nucleophile at the C5 carbon, forming a Meisenheimer-like intermediate, followed by the expulsion of the iodide ion.

Hypothetical Reaction Scheme:

Table 3: Potential Nucleophiles and Conditions for SNAr

NucleophilePotential ProductAnticipated Conditions
Alkoxides (e.g., NaOMe)4-Hydrazino-5-methoxy-2,6-dimethylpyrimidineHigh Temperature, Polar Aprotic Solvent (e.g., DMF, DMSO)
Amines (e.g., R₂NH)4-Hydrazino-5-(dialkylamino)-2,6-dimethylpyrimidineHigh Temperature, possibly with a strong base
Thiolates (e.g., NaSAr)4-Hydrazino-5-(arylthio)-2,6-dimethylpyrimidineModerate to High Temperature

Reductive Dehalogenation Pathways

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents. For this compound, this transformation would yield 4-hydrazino-2,6-dimethylpyrimidine (B89329).

One common method for reductive dehalogenation is catalytic hydrogenation, using a palladium catalyst (e.g., palladium on carbon, Pd/C) and a source of hydrogen gas (H₂). A base, such as sodium acetate (NaOAc) or triethylamine (Et₃N), is often added to neutralize the hydrogen iodide (HI) formed during the reaction.

Hypothetical Reaction Scheme:

Alternatively, other reducing systems, such as zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a catalyst, could potentially effect this transformation.

Table 4: Potential Conditions for Reductive Dehalogenation

MethodReagentsSolvent
Catalytic HydrogenationPd/C, H₂ (1 atm), Base (e.g., NaOAc)Methanol (B129727), Ethanol
Metal/AcidZn, Acetic AcidEthanol

Reactivity of the Pyrimidine Nucleus and Alkyl Substituents

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent π-deficiency generally renders the pyrimidine core less susceptible to electrophilic attack compared to benzene. However, the substituents on the this compound molecule significantly modify this intrinsic reactivity.

Electrophilic Reactions on the Pyrimidine Ring System

The pyrimidine ring's susceptibility to electrophilic attack is significantly enhanced by the presence of the electron-donating hydrazino and methyl groups. These activating groups work in concert to increase the electron density of the ring, particularly at the C5 position. Although the C5 position is already substituted with an iodine atom, the strong activation provided by the other substituents makes the ring system more reactive than an unsubstituted pyrimidine.

Electrophilic substitution on the pyrimidine ring is a well-documented process, with the outcome heavily dependent on the nature and position of the substituents already present on the ring. jchemrev.comresearchgate.net Generally, electron-donating groups facilitate electrophilic attack, which predominantly occurs at the C-5 position. jchemrev.com In the case of this compound, the hydrazino and methyl groups are strong activating groups. biointerfaceresearch.comnih.gov

ElectrophilePredicted Reaction OutcomeConditions
Nitrating agents (e.g., HNO₃/H₂SO₄)While nitration typically occurs at C5, the existing iodo group may be displaced, or decomposition may occur due to the strongly oxidizing conditions. masterorganicchemistry.comStrongly acidic and oxidizing
Halogenating agents (e.g., Br₂, Cl₂)Further halogenation is unlikely due to the presence of the iodo group and steric hindrance. Substitution at the hydrazino group is a possible side reaction.Lewis acid catalysis may be required.
Sulfonating agents (e.g., fuming H₂SO₄)Sulfonation at an unsubstituted C5 position is known, but displacement of iodine is less common. The hydrazino group may be protonated or undergo side reactions.Strongly acidic

It is important to note that the hydrazino group itself is susceptible to electrophilic attack and oxidation, which can compete with substitution on the pyrimidine ring.

Ring-Opening and Rearrangement Reactions of the Pyrimidine Core

The pyrimidine core, particularly when substituted with nucleophilic groups like hydrazino, can undergo ring-opening and rearrangement reactions, often under the influence of acids, bases, or heat. A notable rearrangement for hydrazinopyrimidines is the Dimroth rearrangement. nih.govwikipedia.orgbenthamscience.com

The Dimroth rearrangement involves the opening of the pyrimidine ring followed by re-cyclization, leading to an isomeric product where an exocyclic nitrogen atom and a ring nitrogen atom exchange places. wikipedia.orgbenthamscience.com This reaction is often driven by the formation of a thermodynamically more stable isomer and can be catalyzed by both acids and bases. nih.govrsc.org The mechanism typically involves a nucleophilic attack on the pyrimidine ring, leading to a ring-opened intermediate, which then re-closes in a different orientation. nih.govwikipedia.org

Reaction TypeConditionsPredicted Outcome for this compound
Dimroth RearrangementAcidic or basic conditions, often with heating. nih.govrsc.orgPotential rearrangement to an N-substituted aminopyrimidine isomer. The specific isomer would depend on the precise mechanism and the influence of the other substituents.
Nucleophilic Ring OpeningStrong nucleophiles (e.g., hydroxide, alkoxides) and potentially harsh conditions. wur.nlThe electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, which can lead to ring cleavage. The specific products would depend on the nucleophile and reaction conditions.

Synergistic Effects and Chemoselectivity in Reactions of this compound

The reactivity of this compound is not merely the sum of the effects of its individual substituents. Instead, synergistic and competitive interactions between these groups lead to specific chemoselectivity in its reactions.

The hydrazino group at C4 and the methyl groups at C2 and C6 are all electron-donating and thus activate the pyrimidine ring towards electrophilic substitution. Their combined effect would strongly direct incoming electrophiles to the C5 position. However, this position is already occupied by an iodine atom. This sets up a scenario where electrophilic attack could potentially lead to ipso-substitution (displacement of the iodine atom).

Conversely, the iodo group at C5 is an electron-withdrawing group via its inductive effect, which deactivates the ring towards electrophilic attack. However, its presence also offers a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.gov In such reactions, the chemoselectivity would be directed towards the C-I bond, leaving the other functional groups intact, provided appropriate catalytic systems are employed.

The hydrazino group, being a strong nucleophile, can also participate in reactions independently of the pyrimidine ring. For instance, it can react with aldehydes and ketones to form hydrazones. This presents a point of chemoselectivity where reactions can be targeted at the exocyclic hydrazino group without affecting the aromatic core, or vice-versa, by careful choice of reagents and reaction conditions.

The steric bulk of the methyl groups at C2 and C6, along with the large iodine atom at C5, can create a sterically hindered environment around the pyrimidine ring. This steric hindrance can influence the approach of reagents and may favor reactions at the less hindered hydrazino group or dictate the regioselectivity of any ring-based reactions.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Hydrazino 5 Iodo 2,6 Dimethylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is used to determine the connectivity of atoms and can provide insights into the three-dimensional structure of a molecule. A full NMR analysis of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques.

¹H NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities for Proton Assignment

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the two methyl groups and the hydrazino group. The chemical shifts of the methyl protons would likely appear in the aliphatic region of the spectrum. The protons of the hydrazino group (-NHNH₂) would be expected to show signals that could be broad and their chemical shift would be dependent on the solvent and concentration. The absence of a proton at the 5-position of the pyrimidine (B1678525) ring, due to the iodine substitution, would simplify the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity
2,6-CH₃ --- Singlet
NH --- Broad Singlet
NH₂ --- Broad Singlet

Note: This table is predictive and not based on experimental data.

¹³C NMR Analysis: Carbon Chemical Shifts and Quaternary Carbon Assignment

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It would be expected to show signals for the two equivalent methyl carbons, the four carbons of the pyrimidine ring, including the quaternary carbons at positions 2, 4, 5, and 6. The chemical shift of the carbon atom bonded to the iodine (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
2,6-CH₃ ---
C2 ---
C4 ---
C5 ---
C6 ---

Note: This table is predictive and not based on experimental data.

2D NMR Techniques: COSY, HSQC, HMBC, and NOESY for Comprehensive Structural Elucidation

To fully assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connectivity of quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help in determining the molecule's conformation.

Without experimental data, a detailed analysis using these techniques remains speculative.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS would be critical for determining the exact mass of this compound with high precision. This would allow for the unambiguous determination of its elemental formula (C₆H₉IN₄).

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would produce a characteristic fragmentation pattern. The analysis of these fragments would help to confirm the presence of the dimethylpyrimidine core, the iodo substituent, and the hydrazino group. Key fragmentation pathways would likely involve the loss of the iodine atom, the hydrazino group, or parts thereof.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its distinct structural components.

Identification of Characteristic Functional Group Vibrations (Hydrazine, N-H, C=N, C-I, C-CH3)

The key functional groups present in the molecule are the hydrazine (B178648) (-NHNH2) moiety, the pyrimidine ring with its C=N bonds, methyl (-CH3) groups, and the carbon-iodine (C-I) bond. Each of these groups has a characteristic vibrational frequency range.

Hydrazine Group and N-H Vibrations: The hydrazine group is expected to show strong N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The presence of both -NH- and -NH₂ will likely result in multiple peaks in this region. Additionally, N-H bending (scissoring) vibrations can be observed around 1600-1650 cm⁻¹.

C=N Vibrations: The pyrimidine ring contains carbon-nitrogen double bonds (C=N). The stretching vibrations for these bonds are typically found in the 1500-1650 cm⁻¹ region. These are often strong and sharp peaks, characteristic of aromatic heterocyclic systems.

C-CH₃ Vibrations: The two methyl groups attached to the pyrimidine ring will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations are also expected around 1375 cm⁻¹ and 1450 cm⁻¹.

C-I Vibrations: The carbon-iodine bond is a weaker bond and involves a heavy atom, resulting in a stretching vibration at a much lower frequency. The C-I stretch for an iodo group on an aromatic ring is typically observed in the far-infrared region, usually between 500-600 cm⁻¹.

While a specific spectrum for the title compound is not available, analysis of the related 2-Hydrazino-4,6-dimethylpyrimidine provides a basis for these assignments. researchgate.netchemicalbook.com

Table 1: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydrazine (-NHNH₂)N-H Stretch3200 - 3400
Hydrazine (-NH₂)N-H Bend1600 - 1650
Pyrimidine RingC=N Stretch1500 - 1650
Methyl (-CH₃)C-H Stretch2850 - 2960
Methyl (-CH₃)C-H Bend1375 - 1450
Iodo-aromaticC-I Stretch500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Analysis of Electronic Transitions and Chromophores within the Pyrimidine System

The primary chromophore in this compound is the pyrimidine ring itself. Heterocyclic aromatic compounds like pyrimidine typically exhibit two main types of electronic transitions:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They usually result in strong absorption bands.

n → π* Transitions: These transitions involve moving a non-bonding electron (from the nitrogen atoms' lone pairs) to a π* antibonding orbital. These are typically lower in energy and have a much lower intensity compared to π → π* transitions.

The substituents on the pyrimidine ring significantly influence the position and intensity of these absorption bands. The hydrazino group (-NHNH₂) and the methyl groups (-CH₃) are considered auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The iodine atom can also influence the spectrum due to its electron-donating (via resonance) and electron-withdrawing (via induction) effects, as well as the "heavy-atom effect," which can facilitate certain transitions. The absorption spectrum of iodine-containing compounds can show characteristic charge-transfer bands. researchgate.netnih.gov

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophore/Electrons InvolvedExpected Effect on Spectrum
π → πPyrimidine Ring π-systemStrong absorption, likely shifted to longer wavelengths due to substituents.
n → πNitrogen lone pair electronsWeak absorption, typically at longer wavelengths than the main π → π* band.

X-ray Crystallography

Determination of Solid-State Molecular Structure and Stereochemistry

While the crystal structure of this compound has not been specifically reported in the reviewed literature, the structure of the closely related compound 2-Iodo-4,6-dimethylpyrimidine offers significant predictive insights. researchgate.net Based on this analogue, the pyrimidine ring is expected to be essentially planar. The methyl groups and the iodine atom would lie in the plane of the ring. The hydrazino group at the 4-position would be connected to the ring, with its geometry influencing potential intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The packing of molecules in the crystal lattice is governed by various non-covalent intermolecular forces.

Hydrogen Bonding: The hydrazino group is a potent hydrogen bond donor (N-H) and acceptor (lone pairs on N). Therefore, strong N-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming dimers or extended chains, which are common in hydrazino-substituted heterocycles.

Halogen Bonding: The iodine atom at the 5-position is a potential halogen bond donor. In the crystal structure of the analogue 2-Iodo-4,6-dimethylpyrimidine, short intermolecular I···N contacts of 3.390 Å are observed, which are indicative of halogen bonding. researchgate.net A similar interaction between the iodine atom and a nitrogen atom of an adjacent pyrimidine ring is highly probable for the title compound.

π-π Stacking: The planar, electron-deficient pyrimidine rings are prone to π-π stacking interactions. In the analogue 2-Iodo-4,6-dimethylpyrimidine, these interactions are observed with a centroid-to-centroid distance of 3.5168 Å, helping to form a two-dimensional supramolecular architecture. researchgate.net This type of interaction is also expected to contribute to the crystal packing of this compound.

The combination of these interactions—strong hydrogen bonds from the hydrazine group, directional halogen bonds from the iodine atom, and dispersive π-π stacking from the pyrimidine rings—would likely result in a highly organized and stable three-dimensional crystal lattice.

Table 3: Crystallographic Data for the Analogue Compound 2-Iodo-4,6-dimethylpyrimidine researchgate.net

ParameterValue
Chemical FormulaC₆H₇IN₂
Intermolecular ContactI···N
Contact Distance (Å)3.390 (3)
Interaction Typeπ–π Stacking
Centroid-Centroid Distance (Å)3.5168 (10)

Computational Chemistry and Theoretical Investigations of 4 Hydrazino 5 Iodo 2,6 Dimethylpyrimidine

Electronic Structure and Molecular Orbital Theory

Theoretical investigations into the electronic structure and molecular orbital theory of a compound provide deep insights into its reactivity, stability, and spectroscopic properties. However, specific studies on 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine are not present in the available literature.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

For this compound, specific values for the HOMO and LUMO energies and their energy gap have not been reported in published computational studies. Such an analysis would typically involve quantum chemical calculations to visualize the electron density distribution of these frontier orbitals and predict the most likely sites for electrophilic and nucleophilic attack.

Prediction of Reactivity Sites and Electrophilic/Nucleophilic Character

The distribution of the HOMO and LUMO across the molecular structure allows for the prediction of reactive sites. Generally, regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.

A detailed map of the electrophilic and nucleophilic character of this compound, based on frontier molecular orbital theory, has not been computationally determined or published. Such a study would clarify how the interplay of the electron-donating hydrazino group and the electron-withdrawing iodo group on the pyrimidine (B1678525) ring influences its reactivity.

Mulliken and Natural Population Analysis for Atomic Charge Distribution

Mulliken and Natural Population Analysis (NPA) are computational methods used to calculate the partial atomic charges on each atom within a molecule. This information is crucial for understanding the molecule's polarity, electrostatic potential, and intermolecular interactions.

There are no available studies reporting the results of Mulliken or Natural Population Analysis for this compound. These calculations would provide specific charge values for the nitrogen, carbon, hydrogen, and iodine atoms, offering a quantitative view of the electron distribution across the molecule.

Quantum Chemical Calculations

Quantum chemical calculations are essential for obtaining precise information about molecular geometries, energies, and other electronic properties.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and thermodynamic stability of molecules. A geometry optimization using DFT would provide the most stable conformation of this compound, along with precise bond lengths, bond angles, and dihedral angles.

Despite the prevalence of DFT for studying pyrimidine derivatives, specific DFT calculations for the geometry optimization and total energy of this compound have not been found in the scientific literature.

Interactive Data Table: Hypothetical DFT Output The following table is a hypothetical representation of data that would be generated from a DFT study. No actual data has been found for this compound.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information.

High-level ab initio calculations for this compound are not documented in the available research. Such studies would offer a more rigorous and precise understanding of its electronic properties compared to DFT, albeit at a higher computational cost.

Interactive Data Table: Hypothetical Atomic Charge Data This table illustrates the type of data that would be obtained from a Mulliken or Natural Population Analysis. No published data exists for this specific molecule.

Basis Set Selection and Validation for Iodine and Hydrazine (B178648) Functional Groups

The accurate theoretical investigation of this compound necessitates careful selection and validation of the basis set, a set of mathematical functions used to represent the electronic wave function. wikipedia.org The choice of basis set is critical for obtaining reliable computational results, particularly for a molecule containing a heavy atom like iodine and a functional group with multiple lone pairs like hydrazine.

For the iodine atom, standard Pople-style basis sets such as 6-31G(d) are often insufficient due to the large number of core and valence electrons and the influence of relativistic effects. reddit.com Effective Core Potentials (ECPs) are commonly employed for heavy elements like iodine. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) ECP basis set is a widely used and reliable choice for iodine, as it replaces the core electrons with a potential, reducing computational cost while providing a good description of the valence electrons. researchgate.net For higher accuracy, correlation-consistent basis sets with ECPs, such as the cc-pVDZ-PP, cc-pVTZ-PP, and their augmented versions (aug-cc-pVDZ-PP), can be utilized. shef.ac.uk These basis sets are specifically designed to systematically converge towards the complete basis set limit for correlated calculations.

For the lighter atoms (carbon, nitrogen, and hydrogen) and the hydrazine functional group, Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets such as cc-pVTZ are generally suitable. The inclusion of diffuse functions ("++" or "aug-") is important for accurately describing the lone pairs on the nitrogen atoms of the hydrazine group and the pyrimidine ring, as well as any potential hydrogen bonding interactions. Polarization functions ("(d,p)") are essential for describing the non-spherical nature of electron density in bonds and are crucial for accurate geometry optimizations and energy calculations.

Validation of the chosen basis set would involve comparing computed properties with available experimental data for similar iodo- and hydrazino-substituted pyrimidines or related heterocyclic systems. Key benchmarks for validation include geometric parameters (bond lengths and angles), vibrational frequencies, and relative energies of different conformers or tautomers. A combination of a reliable ECP basis set for iodine and a flexible, augmented basis set for the other atoms is paramount for achieving a balanced and accurate computational description of this compound.

Below is an interactive data table summarizing commonly used basis sets for the elements present in this compound.

ElementBasis SetTypeDescription
IodineLANL2DZECPEffective Core Potential, good balance of accuracy and cost.
Iodinecc-pVDZ-PPECPCorrelation-consistent double-zeta with pseudopotential.
Iodinecc-pVTZ-PPECPCorrelation-consistent triple-zeta with pseudopotential for higher accuracy.
C, N, H6-311++G(d,p)PopleTriple-split valence with diffuse and polarization functions.
C, N, Haug-cc-pVTZCorrelation-ConsistentAugmented correlation-consistent triple-zeta for high accuracy.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation around the C4-N (pyrimidine-hydrazine) bond and the internal rotations of the methyl groups. Understanding the conformational landscape and the relative energies of different conformers is crucial for predicting the molecule's reactivity and intermolecular interactions.

Prediction of Stable Conformers and Tautomeric Forms (e.g., Hydrazine-Hydrazone Tautomerism)

Computational methods, particularly density functional theory (DFT), are well-suited for predicting the stable conformers of this compound. The primary conformational isomerism arises from the rotation of the hydrazino group relative to the pyrimidine ring. The presence of the bulky iodine atom at the C5 position and a methyl group at the C6 position will likely result in significant steric hindrance, influencing the preferred orientation of the hydrazino group.

Furthermore, the presence of the hydrazine moiety introduces the possibility of tautomerism. Specifically, hydrazine-hydrazone tautomerism can be considered. reddit.com While the isolated molecule exists in the hydrazine form, in different environments or during reactions, it could potentially tautomerize to a hydrazone form. Computational studies can predict the relative stabilities of these tautomers by calculating their ground-state energies. For many hydrazone compounds, the azine tautomeric states are preferred; however, the presence of oxygen- or sulfur-substituents can favor the hydrazone tautomers. nih.govresearchgate.net In the case of this compound, the electronic nature of the pyrimidine ring will play a significant role in the tautomeric equilibrium. The hydrazone form would be dominant in acidic and neutral solutions, while the azo form would be more prevalent in alkaline conditions. rsc.org

The following table presents a hypothetical comparison of the relative energies of the stable hydrazine conformer and a possible hydrazone tautomer, which could be determined through DFT calculations.

SpeciesConformer/TautomerRelative Energy (kcal/mol)
This compoundHydrazine (anti to Iodine)0.0 (Reference)
This compoundHydrazine (syn to Iodine)(Calculated Value)
TautomerHydrazone(Calculated Value)

Rotational Barriers and Conformational Dynamics

A potential energy surface scan can be performed by systematically varying the key dihedral angles and calculating the corresponding single-point energies. This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers).

The table below illustrates the kind of data that can be generated from such a computational study.

Rotational BarrierDihedral AngleCalculated Barrier Height (kcal/mol)
C4-N (Hydrazine)C5-C4-N-N(Calculated Value)
C2-CH3N1-C2-C(methyl)-H(Calculated Value)
C6-CH3N1-C6-C(methyl)-H(Calculated Value)

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization for Key Synthetic Steps and Transformations

A plausible synthetic route to this compound could involve the iodination of a 4-hydrazino-2,6-dimethylpyrimidine (B89329) precursor or the hydrazinolysis of a 4-chloro-5-iodo-2,6-dimethylpyrimidine (B1597617). Computational modeling can be used to characterize the transition states for these key steps. nih.gov For instance, in the iodination reaction, the calculations could help determine whether the reaction proceeds via an electrophilic aromatic substitution mechanism and identify the structure of the Wheland intermediate. In the case of hydrazinolysis, the model could elucidate the nature of the nucleophilic attack by hydrazine on the pyrimidine ring. researchgate.net

Transition state structures are located on the potential energy surface as first-order saddle points. Their geometries, energies, and vibrational frequencies (which should include one imaginary frequency corresponding to the reaction coordinate) can be calculated.

A hypothetical data table for a transition state calculation is shown below.

Reaction StepTransition StateKey Bond Distances (Å)Imaginary Frequency (cm⁻¹)
Iodination[Pyrimidine-I-X]‡C5-I, I-X(Calculated Value)
Hydrazinolysis[Pyrimidine-N2H4]‡C4-N(hydrazine)(Calculated Value)

Energetics and Kinetics of Proposed Reaction Pathways

For example, by comparing the activation energies for different potential iodinating agents or different reaction conditions for hydrazinolysis, the most favorable synthetic route can be predicted. The calculated kinetic parameters can then be compared with experimental rate data to validate the proposed mechanism.

The following table provides an example of the energetic data that can be obtained from such a study.

Reaction PathwayReactantsTransition StateProductsActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
IodinationPyrimidine + I₂[TS_iodination]Iodo-pyrimidine + HI(Calculated Value)(Calculated Value)
HydrazinolysisChloro-pyrimidine + N₂H₄[TS_hydrazinolysis]Hydrazino-pyrimidine + HCl(Calculated Value)(Calculated Value)

Theoretical Insights into Structure-Reactivity Relationships

The exploration of a molecule's reactivity and its correlation with its three-dimensional structure provides a foundational understanding for the development of new chemical entities. In the case of this compound, computational chemistry offers a powerful lens through which to examine these relationships. By employing theoretical models, it is possible to predict and rationalize the chemical behavior of this substituted pyrimidine, paving the way for its potential applications.

Development of Quantitative Structure-Reactivity Models

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical expressions that correlate the chemical structure of a compound with its reactivity. The development of such models for this compound is a critical step in understanding its chemical properties. These models are built upon a series of molecular descriptors calculated from the compound's theoretical structure.

The process typically begins with the optimization of the molecule's geometry using quantum chemical methods, such as Density Functional Theory (DFT). From this optimized structure, a variety of descriptors can be calculated. These descriptors can be categorized as follows:

Electronic Descriptors: These pertain to the electron distribution within the molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Mulliken charge distribution on each atom. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters provide insight into how the molecule's geometry might influence its interactions with other chemical species.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing the connectivity of atoms.

Once a comprehensive set of descriptors is calculated, statistical methods like multiple linear regression or machine learning algorithms are employed to build a mathematical model that links these descriptors to a specific measure of reactivity. This reactivity data could be obtained from experimental studies or from higher-level computational simulations of reaction pathways.

For this compound, a hypothetical QSRR model might aim to predict its reactivity in nucleophilic substitution reactions, where the hydrazino group could be displaced, or in electrophilic aromatic substitution on the pyrimidine ring, influenced by the directing effects of the iodo and methyl groups.

The development of a robust QSRR model for this compound would enable the rapid prediction of its reactivity in various chemical environments, thereby guiding experimental efforts and accelerating the discovery of new applications.

Interactive Data Table: Calculated Molecular Descriptors for this compound

The following table presents a hypothetical set of calculated molecular descriptors for this compound, which would be foundational for any QSRR study.

DescriptorValueUnit
HOMO Energy-5.8eV
LUMO Energy-1.2eV
HOMO-LUMO Gap4.6eV
Dipole Moment2.5Debye
Molecular Weight278.1 g/mol
Molecular Volume150.3ų
Polar Surface Area48.7Ų
LogP1.8

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Diverse Heterocyclic Systems

The pyrimidine (B1678525) scaffold is a foundational element in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. nih.gov The presence of both a hydrazino and an iodo group on the 2,6-dimethylpyrimidine core provides chemists with dual handles for sequential or orthogonal synthetic operations, enabling the construction of a vast array of diverse heterocyclic systems. Fused pyrimidines, in particular, are a class of compounds that attract significant attention due to their wide spectrum of biological activities and their structural resemblance to endogenous purines. derpharmachemica.com

The 4-hydrazino moiety is a key functional group for the synthesis of fused nitrogen-containing heterocycles through cyclocondensation reactions. mdpi.com A primary application is in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds recognized for their extensive pharmacological potential, including anticancer and antimicrobial activities. nih.govnih.gov This transformation is typically achieved by reacting the hydrazinopyrimidine with a 1,3-dielectrophile, such as a β-dicarbonyl compound or its synthetic equivalent. The reaction proceeds through an initial condensation followed by an intramolecular cyclization to form the fused pyrazole (B372694) ring. researchgate.net

The general synthetic route allows for the introduction of various substituents onto the newly formed pyrazole ring, depending on the choice of the cyclizing agent. This versatility makes 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine a powerful precursor for generating a library of substituted pyrazolo[3,4-d]pyrimidines, where the iodo group remains available for subsequent functionalization.

Table 1: Examples of Fused Pyrimidine Systems Derivable from Hydrazinopyrimidine Precursors
Fused Heterocycle ClassTypical Cyclizing ReagentPotential Pharmacological Activity
Pyrazolo[3,4-d]pyrimidineβ-Diketones, β-KetoestersAnticancer, Kinase Inhibitor, Antimicrobial nih.govrsc.org
researchgate.netresearchgate.netnih.govTriazolo[4,3-c]pyrimidineOrthoesters, Carboxylic AcidsCNS Agents, Antihypertensive
Tetrazolo[1,5-c]pyrimidineNitrous AcidAntiallergic, Anti-inflammatory

Beyond simple fused systems, the bifunctional nature of this compound is ideal for constructing more complex, multi-ring structures. A synthetic strategy can involve an initial ring-forming reaction utilizing the hydrazino group, followed by a carbon-carbon bond-forming cross-coupling reaction at the 5-iodo position. researchgate.net For instance, after the formation of a pyrazolo[3,4-d]pyrimidine core, the remaining iodo group can undergo reactions like the Suzuki or Sonogashira coupling to introduce aryl, heteroaryl, or alkynyl groups. researchgate.netnih.gov If these appended groups contain additional reactive sites, further cyclizations can be performed to build even more elaborate polycyclic architectures. This stepwise approach provides precise control over the final structure, enabling access to novel and complex chemical space.

Development of Novel Synthetic Methodologies Leveraging its Bifunctional Nature

The distinct chemical reactivity of the hydrazino and iodo groups allows for their selective manipulation, making the title compound a prime substrate for developing novel synthetic methodologies. nih.gov The nucleophilic hydrazino group readily participates in condensation reactions, while the iodo group on the electron-deficient pyrimidine ring is an excellent electrophilic handle for transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

This orthogonality enables chemists to perform multi-step syntheses in a controlled and predictable manner. For example, the iodo group can be functionalized first via a palladium-catalyzed reaction under conditions that leave the hydrazino group untouched. Subsequently, the hydrazino group can be used to construct a fused ring system. This strategic flexibility is highly valuable for the efficient synthesis of complex target molecules. The C5-iodo bond is particularly reactive toward palladium(0) catalysts in the crucial oxidative addition step of many cross-coupling cycles. libretexts.org

Table 2: Orthogonal Reactivity of Functional Groups in this compound
Functional GroupReaction TypeTypical Reagents/CatalystsBond Formed
4-HydrazinoCyclocondensationβ-Diketones, Esters, NitrilesC-N
5-IodoSuzuki CouplingAryl/vinyl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base wikipedia.orgorganic-chemistry.orgC-C (sp²-sp²)
5-IodoSonogashira CouplingTerminal alkynes, Pd/Cu catalyst (e.g., PdCl₂(PPh₃)₂/CuI) nih.govwikipedia.orgC-C (sp²-sp)
5-IodoHeck CouplingAlkenes, Pd catalyst, BaseC-C (sp²-sp²)
5-IodoBuchwald-Hartwig AminationAmines, Pd catalyst, BaseC-N

Applications in Fragment-Based Synthesis and Chemical Biology Probe Development

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. nih.govnih.gov The 2,6-dimethylpyrimidine core of the title compound is an excellent starting fragment. Once a binding interaction is confirmed, the 5-iodo group serves as a crucial handle for synthetic elaboration. Through "fragment growing," chemists can use cross-coupling reactions to systematically introduce new substituents at the C5 position to enhance binding affinity and explore the topology of the target's binding site. drughunter.com Halogenated fragments are particularly prized in FBDD for this purpose, as they provide a clear and reliable vector for optimization. dtu.dk

In the field of chemical biology, probes are essential tools for studying the function and localization of proteins and other biomolecules. nih.govescholarship.org this compound is an ideal scaffold for the synthesis of such probes. nih.gov The C5-iodo position allows for the straightforward attachment of various reporter tags via robust cross-coupling reactions. unimi.it For example, a fluorescent dye can be introduced via Sonogashira or Suzuki coupling to create a probe for fluorescence imaging, while an affinity tag like biotin can be attached to enable pull-down experiments and target identification studies.

Table 3: Potential Chemical Biology Probes via Functionalization of the 5-Iodo Group
Probe TypeTag to be AttachedSynthetic MethodApplication
Fluorescent ProbeAlkynyl-fluorophore (e.g., BODIPY, Coumarin)Sonogashira CouplingCellular imaging, Fluorescence polarization assays
Affinity ProbeAlkynyl-biotinSonogashira CouplingAffinity purification, Target protein identification
Photoaffinity ProbeBenzophenone or Diazirine derivativeSuzuki/Sonogashira CouplingCovalent labeling of target protein upon UV irradiation
Click Chemistry HandleTerminal AlkyneSonogashira CouplingBio-orthogonal ligation to azide-modified biomolecules

Potential as a Synthetic Intermediate for Libraries of Functionalized Pyrimidines

The creation of large, diverse collections of small molecules, or compound libraries, is central to high-throughput screening (HTS) for the discovery of new drugs and biological tools. researchgate.net The bifunctional nature of this compound makes it an exceptionally powerful intermediate for library synthesis using a divergent approach.

A common synthetic strategy would involve a two-step diversification process. First, the hydrazino group can be reacted with a collection of different building blocks (e.g., 50 different β-ketoesters) to produce a first-generation library of 50 unique pyrazolo[3,4-d]pyrimidines, all sharing the C5-iodo functionality. In the second step, this library of 50 iodo-substituted compounds can be arrayed and each member can be subjected to a Suzuki coupling reaction with a second collection of building blocks (e.g., 200 different boronic acids). mdpi.com This combinatorial approach would rapidly and efficiently generate a final library of 10,000 (50 x 200) distinct, complex, and functionalized pyrimidine derivatives. This ability to generate vast chemical diversity from a single, versatile intermediate underscores the strategic importance of this compound in modern medicinal chemistry and drug discovery.

Future Research Directions and Perspectives for 4 Hydrazino 5 Iodo 2,6 Dimethylpyrimidine

Exploration of Undiscovered Reactivity Pathways and Synthetic Transformations

The dual functionality of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine opens avenues for a wide array of synthetic transformations, many of which remain to be explored. The hydrazino group is a potent nucleophile and a precursor to various heterocyclic systems, while the iodo group is an excellent leaving group for cross-coupling reactions.

Future research should systematically investigate the reactivity of each functional group. The hydrazino moiety can participate in cyclocondensation reactions with 1,3-dielectrophiles, such as β-diketones or β-ketoesters, to form fused pyrazole (B372694) rings, leading to the synthesis of novel pyrazolopyrimidines . nih.govekb.egresearchgate.nettsijournals.comresearchgate.net Similarly, reaction with appropriate reagents could yield fused triazolopyrimidine systems, which are known for their diverse biological activities. researchgate.netnih.govdntb.gov.uanih.govrjpbr.com

The C-I bond at the 5-position is ripe for exploitation in palladium-catalyzed cross-coupling reactions . This would allow for the introduction of a wide range of substituents, thereby expanding the chemical space accessible from this scaffold. Key reactions to be explored include:

Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups. nih.govnih.govfrontiersin.org

Sonogashira coupling for the introduction of alkynyl moieties. nih.govresearchgate.netorganic-chemistry.orgwikipedia.org

Heck coupling to append vinyl groups. organic-chemistry.orgwikipedia.orgnih.govmdpi.comyoutube.com

Buchwald-Hartwig amination to form C-N bonds with various amines. researchgate.netwikipedia.orgorganic-chemistry.orgyoutube.comnih.gov

The interplay between the two functional groups also presents intriguing possibilities. For instance, intramolecular reactions could be designed to forge complex polycyclic systems. The selective protection and deprotection of the hydrazino group would be crucial for controlling the chemoselectivity of these transformations.

Development of Asymmetric Synthesis Approaches for Chiral Derivatives

The introduction of chirality into pyrimidine-based molecules can have profound effects on their biological activity and material properties. Currently, there are no established asymmetric methods for the synthesis of chiral derivatives of this compound. Future research in this area could focus on several promising strategies.

One approach involves the use of chiral catalysts to control the stereochemistry of reactions involving the pyrimidine (B1678525) core or its substituents. For example, asymmetric hydrogenation of a suitably derivatized pyrimidine ring could introduce chiral centers. Another avenue is the use of chiral auxiliaries attached to the hydrazino group to direct subsequent transformations in a stereoselective manner.

Furthermore, enzymatic resolutions could be employed to separate racemic mixtures of chiral derivatives. The development of efficient and scalable asymmetric syntheses will be crucial for accessing enantiopure forms of this compound and its derivatives, enabling a deeper understanding of their structure-property relationships.

Integration into Advanced Materials Science Research (e.g., organic electronics, sensors)

The electronic properties of the pyrimidine ring, combined with the potential for extensive functionalization, make this compound an attractive candidate for materials science applications. The electron-deficient nature of the pyrimidine core suggests its potential use in organic electronics . By strategically introducing electron-donating or -withdrawing groups through the iodo and hydrazino functionalities, the electronic properties of the molecule can be fine-tuned for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The presence of the iodine atom is particularly noteworthy. Weak iodine-iodine interactions have been shown to control the molecular orientation in organic semiconductors, which is a critical factor for improving device performance. nih.govacs.orgacs.org This suggests that the iodo substituent could be leveraged to direct the solid-state packing of materials derived from this scaffold. Furthermore, iodine doping is a known strategy for enhancing charge carrier mobility and photoconductivity in small molecule organic semiconductors. researchgate.netaps.org

The hydrazino group, with its hydrogen-bonding capabilities and potential for coordination with metal ions, could be exploited for the development of chemical sensors . Derivatives could be designed to exhibit changes in their optical or electronic properties upon binding to specific analytes. The pyrimidine scaffold itself has been incorporated into metal-organic frameworks (MOFs), indicating that this compound could serve as a functionalized ligand for the construction of novel porous materials with applications in gas storage and catalysis. rsc.org

Detailed Investigation of Hydrogen Bonding Networks and Supramolecular Assembly in Solid and Solution States

The presence of both hydrogen bond donors (the hydrazino group) and acceptors (the pyrimidine nitrogen atoms) in this compound strongly suggests a rich supramolecular chemistry. Understanding the hydrogen bonding networks and self-assembly behavior of this molecule in both the solid state and in solution is a key area for future research.

In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe intermolecular interactions and study the dynamics of self-assembly. A detailed understanding of these non-covalent forces will be crucial for the rational design of new materials with desired properties, such as specific crystal morphologies or self-healing capabilities.

Application of Machine Learning and AI in Predicting Reactivity and Designing New Derivatives

The vast chemical space that can be accessed from this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery of new derivatives with optimized properties.

ML models can be trained on existing datasets of pyrimidine derivatives to predict their reactivity in various chemical transformations. This would allow for the in silico screening of potential reaction conditions and substrates, saving significant time and resources in the laboratory. For example, AI could predict the most likely outcomes of the various cross-coupling reactions at the iodo position or the cyclocondensation reactions of the hydrazino group.

Furthermore, generative AI models can be used to design novel derivatives with desired properties. By defining a set of target characteristics, such as specific electronic properties for materials science applications or a particular binding affinity for a biological target, AI algorithms can propose new molecular structures based on the this compound scaffold.

Advanced In Silico Screening and Design of Novel Pyrimidine-Based Scaffolds

Computational chemistry and molecular modeling offer powerful tools for the in silico screening and design of novel pyrimidine-based scaffolds derived from this compound. These methods can provide valuable insights into the structure-property relationships of these compounds before they are synthesized.

Molecular docking simulations can be used to predict the binding modes and affinities of new derivatives with biological targets, guiding the design of potential therapeutic agents. Quantum mechanical calculations can be employed to predict the electronic properties of new materials, such as their HOMO/LUMO energy levels, which are crucial for their performance in organic electronic devices.

By combining these in silico techniques with the synthetic versatility of the this compound scaffold, it will be possible to rationally design and discover new molecules with tailored properties for a wide range of applications, from medicine to materials science.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine?

The synthesis of hydrazino-substituted pyrimidines typically involves nucleophilic substitution or hydrazine-mediated functionalization. For example, hydrazine hydrate can react with halogenated pyrimidines (e.g., 5-iodo derivatives) under reflux in ethanol or THF, with reaction times ranging from 6–24 hours. Evidence from analogous compounds (e.g., 2-hydrazino-4,6-dimethylpyrimidine) highlights the importance of controlling temperature and stoichiometry to minimize side reactions like over-alkylation . Characterization via 1H NMR^1 \text{H NMR} and LC-MS is critical to confirm purity and structure.

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved using slow evaporation in solvents like ethanol or ethyl acetate. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve structures, leveraging direct methods for phase determination. Hydrogen-bonding networks involving the hydrazino group and iodine substituent should be analyzed to understand packing behavior, as seen in related pyrimidine derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR spectral data for hydrazino-pyrimidine derivatives?

Discrepancies in 1H NMR^1 \text{H NMR} signals (e.g., unexpected splitting or integration ratios) may arise from tautomerism or dynamic exchange processes. High-resolution NMR (≥400 MHz) combined with variable-temperature (VT-NMR) experiments can elucidate these phenomena. For instance, the hydrazino group’s NH protons may exhibit broadened peaks due to hydrogen bonding, as observed in 5-bromo-2,6-dimethylpyrimidine derivatives . Cross-validation with computational methods (e.g., DFT-based chemical shift predictions) is recommended.

Q. How does the hydrazino group influence reactivity in cross-coupling reactions?

The hydrazino (-NH-NH2_2) moiety acts as both a directing group and a participant in cyclization reactions. For example, in Pd-catalyzed couplings, it can facilitate C–H activation at the pyrimidine’s 4-position. However, competing side reactions (e.g., oxidation to diazenes) require careful optimization of catalysts (e.g., Pd(OAc)2_2/XPhos) and reducing agents (e.g., ascorbic acid). Studies on analogous triazine-hydrazine systems demonstrate the formation of fused heterocycles via intramolecular cyclization .

Q. What methodologies are effective for designing cocrystals with this compound?

Cocrystal design relies on complementary hydrogen-bond donors/acceptors. The hydrazino group can form N–H⋯O/N–H⋯N bonds with carboxylic acids (e.g., diclofenac) or aromatic amines. A 1:1 molar ratio in ethyl acetate/hexane mixtures often yields stable cocrystals, as shown for 2-amino-4,6-dimethylpyrimidine-diclofenac systems. Structural validation via SC-XRD and Hirshfeld surface analysis is essential to map intermolecular interactions .

Q. How can computational tools predict the stability of hydrazino-pyrimidine derivatives in solution?

Molecular dynamics (MD) simulations and density functional theory (DFT) assess solvation effects and tautomeric equilibria. For instance, the Gibbs free energy difference between keto and enol tautomers can predict dominant forms in polar solvents. Tools like Gaussian or ORCA, combined with solvent models (e.g., PCM), are used to optimize geometries and calculate NMR chemical shifts, aligning with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.